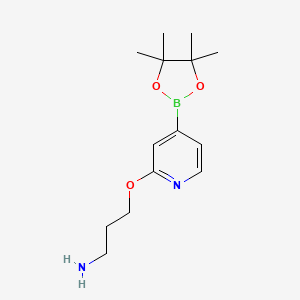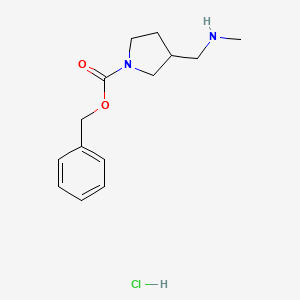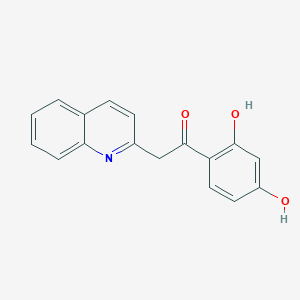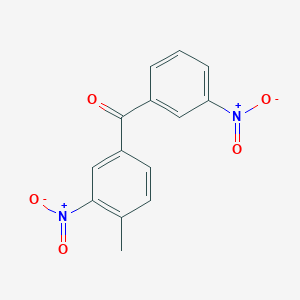![molecular formula C17H12ClNO B11842215 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone CAS No. 6332-47-4](/img/structure/B11842215.png)
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone typically involves the reaction of 4-chloroaniline with 2-chloroquinoline under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Scientific Research Applications
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antimalarial activities.
Medicine: Research is ongoing to explore its anticancer properties and its ability to inhibit specific enzymes or receptors.
Industry: It is used in the development of dyes, catalysts, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone involves its interaction with various molecular targets. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In cancer research, it may inhibit specific kinases or receptors involved in cell proliferation and survival .
Comparison with Similar Compounds
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Ciprofloxacin: A quinolone antibiotic with broad-spectrum activity.
Camptothecin: An anticancer agent that inhibits topoisomerase I.
Nalidixic Acid: An antibacterial agent used to treat urinary tract infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
6332-47-4 |
|---|---|
Molecular Formula |
C17H12ClNO |
Molecular Weight |
281.7 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)quinolin-4-yl]ethanone |
InChI |
InChI=1S/C17H12ClNO/c1-11(20)15-10-17(12-6-8-13(18)9-7-12)19-16-5-3-2-4-14(15)16/h2-10H,1H3 |
InChI Key |
HRRKLNUBJVRUKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)
![2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one](/img/structure/B11842152.png)


![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)





